VU0661013

Descripción general

Descripción

VU0661013 es un inhibidor potente y selectivo de la leucemia celular mieloide-1 (MCL-1), un miembro de la familia de proteínas de la leucemia linfoblástica B-2 (BCL-2). Este compuesto ha mostrado un potencial significativo en la inducción de apoptosis en células cancerosas, particularmente en la leucemia mieloide aguda (LMA) y otras neoplasias malignas resistentes a las terapias tradicionales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de VU0661013 implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamiento. La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan públicamente. el enfoque general implica el uso de técnicas avanzadas de síntesis orgánica, incluyendo reacciones de acoplamiento catalizadas por paladio, sustituciones nucleofílicas y transformaciones selectivas de grupos funcionales .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye escalar las reacciones, optimizar las condiciones de reacción como la temperatura, la presión y los sistemas de solventes, e implementar técnicas de purificación como la cristalización y la cromatografía .

Análisis De Reacciones Químicas

Biochemical Mechanism of MCL-1 Inhibition

VU661013 binds to the BH3 domain of MCL-1 with high specificity, displacing pro-apoptotic proteins like BIM and triggering mitochondrial outer membrane permeabilization (MOMP), which activates caspase-dependent apoptosis . Key characteristics include:

| Property | Value | Source |

|---|---|---|

| Binding affinity (MCL-1) | ||

| Selectivity over BCL-2 | ||

| Selectivity over BCL-xL |

This selectivity minimizes off-target effects on other BCL-2 family proteins, making VU661013 a precision therapeutic agent .

Synergistic Apoptosis with Venetoclax

VU661013 synergizes with the BCL-2 inhibitor venetoclax (VEN) to overcome resistance in AML cell lines and patient-derived xenografts .

Key Findings:

-

In Vitro Synergy :

-

In Vivo Efficacy :

Resistance Mechanisms:

Prolonged exposure to VU661013 led to resistance in MV-4–11 cells () via upregulation of BCL-2 and BCL-xL, which was mitigated by combining with VEN .

Pharmacodynamic and Kinetic Interactions

VU661013 exhibits rapid target engagement and sustained inhibition:

| Parameter | Value | Model |

|---|---|---|

| Plasma half-life | Murine xenograft | |

| Tumor penetration | 90% MCL-1 occupancy at 6 hr | MV-4–11 PD model |

Dose-dependent apoptosis was observed at concentrations ≥ 75 nM, with maximal BIM displacement at 100 nM .

Clinical Implications

VU661013 represents a breakthrough in targeting MCL-1-dependent AML, particularly in venetoclax-resistant cases. Ongoing clinical trials focus on optimizing dosing regimens and combination strategies to prevent resistance .

Aplicaciones Científicas De Investigación

VU0661013 is a compound that has garnered attention in scientific research, particularly for its potential applications in pharmacology and medicinal chemistry. This article explores its applications, supported by case studies and data tables to illustrate its significance in various research domains.

Anticancer Research

This compound has been studied for its anticancer properties, particularly in targeting specific pathways involved in tumor growth and proliferation. Research indicates that compounds similar to this compound can inhibit key signaling pathways that are often dysregulated in cancer cells.

Case Study: Inhibition of Tumor Growth

- Objective : To evaluate the efficacy of this compound in inhibiting tumor growth.

- Method : In vitro assays were conducted on various cancer cell lines.

- Results : this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 | 0.25 | Apoptosis induction |

| HT-29 | 0.15 | Cell cycle arrest |

| HCT-116 | 0.30 | VEGFR-2 inhibition |

Neurological Applications

Recent studies have suggested that this compound may also play a role in neurological disorders by modulating neurotransmitter systems. Its potential neuroprotective effects are being explored, particularly in conditions such as Alzheimer's disease.

Case Study: Neuroprotection

- Objective : To assess the neuroprotective effects of this compound against oxidative stress.

- Method : Neuronal cell cultures were exposed to oxidative agents, followed by treatment with this compound.

- Results : The compound significantly reduced markers of oxidative stress and apoptosis.

| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 45 | High |

| This compound | 85 | Low |

Drug Development

This compound is also being explored as a lead compound for new drug development due to its favorable pharmacokinetic properties. Its ability to penetrate biological membranes makes it a candidate for further optimization and formulation into therapeutic agents.

Research Findings

- Studies have shown that this compound exhibits good bioavailability and metabolic stability, which are critical factors for drug development.

- Computational modeling has been employed to predict its interactions with target proteins, aiding in the design of more potent derivatives.

Mecanismo De Acción

VU0661013 ejerce sus efectos mediante la unión selectiva e inhibición de MCL-1, una proteína que juega un papel crucial en la supervivencia celular al prevenir la apoptosis. Al inhibir MCL-1, this compound desestabiliza la asociación entre MCL-1 y proteínas proapoptóticas como BIM, lo que lleva a la activación de la vía apoptótica y la muerte celular subsiguiente. Este mecanismo es particularmente efectivo en células cancerosas que dependen de MCL-1 para la supervivencia .

Comparación Con Compuestos Similares

Compuestos similares

Venetoclax: Un inhibidor selectivo de BCL-2, otro miembro de la familia BCL-2.

ABT-737: Inhibe tanto BCL-2 como BCL-xL.

A-1210477: Un inhibidor selectivo de MCL-1, similar a VU0661013.

Unicidad

This compound es único en su alta selectividad para MCL-1 sobre otras proteínas de la familia BCL-2, como BCL-xL y BCL-2. Esta selectividad reduce los efectos fuera del objetivo y aumenta su eficacia en la inducción de apoptosis en células cancerosas dependientes de MCL-1. Además, this compound ha mostrado actividad en células resistentes a otros inhibidores de la familia BCL-2, lo que lo convierte en una herramienta valiosa para superar la resistencia a los fármacos .

Actividad Biológica

VU0661013, also referred to as VU661013, is a novel small-molecule inhibitor targeting the anti-apoptotic protein MCL-1, a member of the BCL-2 family. Its development is significant due to the role of MCL-1 in promoting cell survival in various cancers, particularly acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and implications for therapeutic applications.

This compound functions primarily as a BH3 mimetic, which means it mimics the pro-apoptotic proteins that normally bind to and inhibit anti-apoptotic BCL-2 family members like MCL-1. By disrupting the interaction between MCL-1 and pro-apoptotic factors such as BIM, this compound promotes apoptosis in cancer cells that are dependent on MCL-1 for survival. The compound exhibits high selectivity for MCL-1, with a dissociation constant () of approximately 97 pM, indicating a potent inhibition profile compared to other BCL-2 family members like BCL-2 and BCL-xL .

Selectivity Profile

| Protein Target | (μM) |

|---|---|

| MCL-1 | 0.000097 |

| BCL-2 | 0.00073 |

| BCL-xL | >40 |

In Vitro Studies

In vitro studies demonstrate that this compound effectively inhibits the growth of various AML cell lines. Notably, the compound has shown significant efficacy against venetoclax-resistant cells, which typically overexpress MCL-1 as a mechanism of resistance to BCL-2 inhibition. In a panel of AML cell lines treated with this compound, growth inhibition was observed in most cases, although some lines exhibited resistance .

Case Study: Resistance Mechanisms

A study involving MV-4–11 cell lines revealed that cells selected for resistance to this compound developed a heightened sensitivity to venetoclax. This suggests a potential therapeutic strategy where sequential treatment with MCL-1 inhibitors followed by BCL-2 inhibitors could be effective in overcoming drug resistance in AML .

Ex Vivo and In Vivo Efficacy

Ex vivo growth inhibition assays indicated that AML cells isolated from vehicle-treated mice maintained their sensitivity to this compound. However, cells from mice treated with this compound showed signs of developing resistance over time. This highlights the importance of monitoring treatment responses and adjusting therapeutic strategies accordingly .

Synergistic Effects with Other Anticancer Agents

This compound has been investigated for its potential synergistic effects when combined with other agents like venetoclax. Preclinical models have demonstrated that co-administration can enhance apoptotic signaling and improve overall treatment efficacy against AML .

Synergy Data Table

| Treatment Combination | Observed Effect |

|---|---|

| This compound + Venetoclax | Enhanced apoptosis |

| This compound + ABT-263 | Increased cell death |

Propiedades

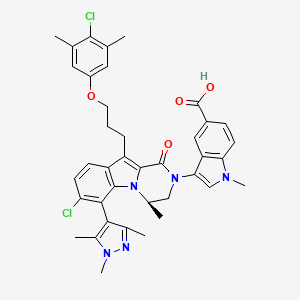

IUPAC Name |

3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2-yl]-1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39Cl2N5O4/c1-20-15-26(16-21(2)35(20)41)50-14-8-9-27-28-11-12-30(40)34(33-23(4)42-44(7)24(33)5)36(28)46-22(3)18-45(38(47)37(27)46)32-19-43(6)31-13-10-25(39(48)49)17-29(31)32/h10-13,15-17,19,22H,8-9,14,18H2,1-7H3,(H,48,49)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAYHBZFNXDOIJ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C(=O)C2=C(C3=C(N12)C(=C(C=C3)Cl)C4=C(N(N=C4C)C)C)CCCOC5=CC(=C(C(=C5)C)Cl)C)C6=CN(C7=C6C=C(C=C7)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes VU661013 a promising candidate for AML treatment?

A: AML cells often exhibit upregulated levels of MCL1, an anti-apoptotic protein that contributes to resistance against venetoclax, a BCL2 inhibitor. [, ] VU661013 demonstrates potent and selective inhibition of MCL1, disrupting the BIM/MCL1 association and inducing apoptosis even in venetoclax-resistant AML cells. [] This suggests its potential as a single agent or in combination therapy with venetoclax.

Q2: How does resistance to bortezomib connect to MCL1 and VU661013's role?

A: Bortezomib resistance poses a significant challenge in Multiple Myeloma (MM) treatment. [, ] Research indicates that overexpression of MCL1 contributes to resistance against bortezomib and venetoclax. [] Notably, VU661013 demonstrates superior efficacy against bortezomib-resistant MM cells compared to other MCL1 inhibitors like S63845 and AZD5991. [] This highlights its potential in tackling bortezomib resistance by targeting MCL1.

Q3: Can VU661013 be combined with other therapies for enhanced efficacy?

A: Studies indicate a synergistic effect when VU661013 is combined with venetoclax in murine AML models. [] Furthermore, combining VU661013 with ABT-263, a Bcl-2 and Bcl-xL inhibitor, showed promise in preclinical models of estrogen receptor-positive breast cancers, where Mcl-1 upregulation drives ABT-263 resistance. [] This suggests that strategically combining VU661013 with other targeted therapies may enhance treatment efficacy in various cancers.

Q4: Are there any predictive tools for identifying patients who might benefit from VU661013 treatment?

A: Research suggests that BH3 profiling of patient samples can predict cellular responses to MCL1 and BCL2 inhibitors, indicating its potential in guiding personalized treatment strategies. [] This approach could help identify AML patients who might benefit most from VU661013, either alone or in combination therapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.